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Abstract
Ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, is a chiral ester that has

been identified as a significant contributor to the aromatic profile of various fermented

beverages, most notably wine. Its distinct fruity aroma, often described as "fresh blackberry,"

has garnered attention in the fields of flavor chemistry and sensory science. This technical

guide provides a comprehensive overview of the sensory properties of ethyl 2-hydroxy-4-

methylpentanoate, focusing on its enantiomeric forms, olfactory thresholds, and synergistic

effects with other aroma compounds. Detailed experimental methodologies for the sensory and

chemical analysis of this compound are also presented, along with visualizations of key

experimental workflows.

Introduction
Ethyl 2-hydroxy-4-methylpentanoate is a volatile organic compound that plays a crucial role in

the "fruity" aroma characteristics of certain foods and beverages.[1][2] It is commonly used as a

flavoring agent in the food and beverage industry and serves as an intermediate in the

synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][3]
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This guide will delve into the specific sensory attributes of its stereoisomers, the (R)- and (S)-

enantiomers, and their impact on the overall flavor profile.

Sensory Profile
The primary sensory characteristic of ethyl 2-hydroxy-4-methylpentanoate is its distinct odor.

No information was found regarding its taste profile.

Odor Profile
Both enantiomers of ethyl 2-hydroxy-4-methylpentanoate are described as having a "fresh

blackberry" and "fruity" aroma.[4][5][6] The aromatic nuances of the (R)- and (S)-forms are

reported to be quite similar.[1][7]

Olfactory Thresholds
The olfactory perception of ethyl 2-hydroxy-4-methylpentanoate is dependent on its

stereochemistry, with the (S)-enantiomer being more potent than the (R)-enantiomer. The

olfactory thresholds for the individual enantiomers and their mixture have been determined in a

hydroalcoholic solution (12% alcohol/water).[1][4][7] A synergistic effect is observed with a

mixture of the enantiomers, resulting in a lower olfactory threshold than that of the individual

(R)-enantiomer.[1][7]

Data Presentation
The quantitative data for the olfactory thresholds of ethyl 2-hydroxy-4-methylpentanoate

enantiomers are summarized in the table below.
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Compound
Olfactory Threshold in
12% Hydroalcoholic
Solution (µg/L)

Reference(s)

(R)-ethyl 2-hydroxy-4-

methylpentanoate
126 [1][7]

(S)-ethyl 2-hydroxy-4-

methylpentanoate
55 [1][7]

Mixture of (R)- and (S)-forms

(95:5, m/m)
51 [1][7]

Synergistic Effects
Sensory analysis has revealed a synergistic effect of ethyl 2-hydroxy-4-methylpentanoate on

the perception of fruity aromas in wine.[1][7] In a hydroalcoholic solution supplemented with

this ester at concentrations typically found in red wines, the perception of a "fruity" character

was enhanced.[1][7] This suggests that ethyl 2-hydroxy-4-methylpentanoate can act as an

aroma enhancer, amplifying the overall fruity notes of a complex mixture.

Experimental Protocols
The following sections detail the methodologies used for the sensory and chemical analysis of

ethyl 2-hydroxy-4-methylpentanoate.

Chiral Gas Chromatography (GC)
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate are separated and quantified using

chiral gas chromatography.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a

mass spectrometer (MS).

Column: A chiral capillary column, specifically a γ-cyclodextrin-based column, is used to

achieve enantiomeric separation.[1][7]
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Sample Preparation: The wine sample is typically extracted with a suitable solvent (e.g.,

dichloromethane) to isolate the volatile compounds.

GC Conditions (Representative):

Injector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

Oven Temperature Program: An initial temperature of 40 °C held for 1 minute, followed by

a ramp to 230 °C at a rate of 2 °C/min, with a final hold for 3 minutes.

Detector Temperature: 250 °C (for FID).

Gas Chromatography-Olfactometry (GC-O)
GC-O is employed to identify the specific aroma contribution of ethyl 2-hydroxy-4-

methylpentanoate in a complex mixture.

Instrumentation: A GC-O system that splits the column effluent between a chemical detector

(MS or FID) and a heated sniffing port.

Procedure: Trained sensory panelists sniff the effluent from the GC column at the

olfactometry port and record the perceived aroma, its intensity, and its retention time. This

sensory data is then correlated with the chemical data from the detector to identify the odor-

active compounds.

Panelist Training: Panelists are trained to recognize and describe various aromas, including

the characteristic "fresh blackberry" scent of the target compound.

Sensory Panel Evaluation for Olfactory Threshold
Determination
The determination of olfactory thresholds is conducted according to standardized methods,

such as ASTM E679, using a trained sensory panel.

Panelists: A panel of trained assessors with demonstrated ability to consistently discriminate

and rate the intensity of the target aroma.
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Sample Preparation: A series of ascending concentrations of the analyte (R-, S-, and the

mixture of ethyl 2-hydroxy-4-methylpentanoate) are prepared in a 12% hydroalcoholic

solution.

Test Method (Ascending Forced-Choice Method): Panelists are presented with a series of

triangles, where each triangle contains one spiked sample and two blanks (or two spiked and

one blank). They are asked to identify the "odd" sample. The threshold is determined as the

concentration at which a statistically significant portion of the panel can correctly identify the

spiked sample.
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Caption: Workflow for the sensory and instrumental analysis of ethyl 2-hydroxy-4-

methylpentanoate.
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Caption: Logical workflow for determining the olfactory threshold of ethyl 2-hydroxy-4-

methylpentanoate.

Signaling Pathways
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There is currently no information available in the scientific literature regarding the specific

signaling pathways through which ethyl 2-hydroxy-4-methylpentanoate exerts its sensory

effects.

Conclusion
Ethyl 2-hydroxy-4-methylpentanoate is a key aroma compound with a characteristic "fresh

blackberry" and "fruity" scent. The sensory perception of this ester is influenced by its

stereochemistry, with the (S)-enantiomer exhibiting a lower olfactory threshold than the (R)-

enantiomer. Furthermore, this compound demonstrates a synergistic effect, enhancing the

overall fruity aroma of a solution. The experimental protocols outlined in this guide provide a

framework for the accurate sensory and chemical analysis of ethyl 2-hydroxy-4-

methylpentanoate, which is of significant interest to researchers and professionals in the food,

beverage, and pharmaceutical industries. Further research is warranted to elucidate its taste

profile and the underlying signaling pathways of its sensory perception.
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[https://www.benchchem.com/product/b079060#sensory-properties-of-ethyl-2-hydroxy-4-
methylpentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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